

# PMX 205 Trifluoroacetate: In Vivo Experimental Protocols and Application Notes

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## Compound of Interest

Compound Name: PMX 205 Trifluoroacetate

Cat. No.: B10800830

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## Introduction

**PMX 205 Trifluoroacetate** is a potent, orally active, and brain-penetrant cyclic hexapeptide antagonist of the complement C5a receptor (C5aR1, CD88).[1] It functions by non-competitively inhibiting the binding of the pro-inflammatory anaphylatoxin C5a to its receptor, thereby mitigating downstream inflammatory cascades.[2][3] The complement system, a critical component of innate immunity, can become dysregulated in various pathologies, leading to chronic inflammation and tissue damage. By blocking C5aR1 signaling, PMX 205 has demonstrated therapeutic potential in a range of preclinical in vivo models, including neurodegenerative diseases, inflammatory conditions, and as an adjunct to cancer therapy.[1][4][5]

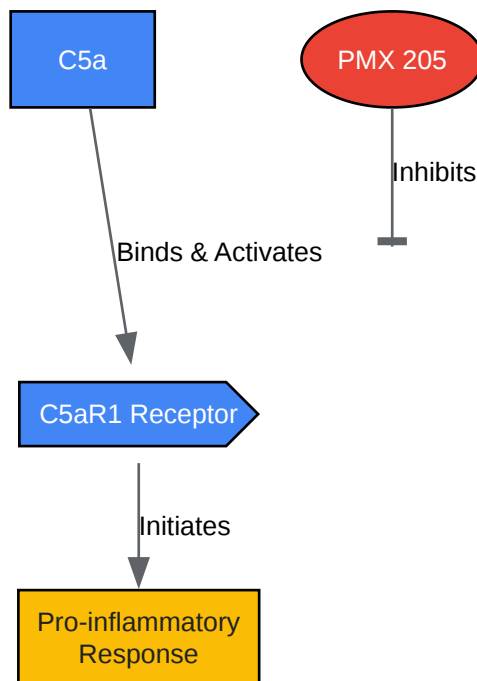
These application notes provide a comprehensive overview of experimental protocols for in vivo studies using **PMX 205 Trifluoroacetate**, compiled from various research applications.

## Mechanism of Action

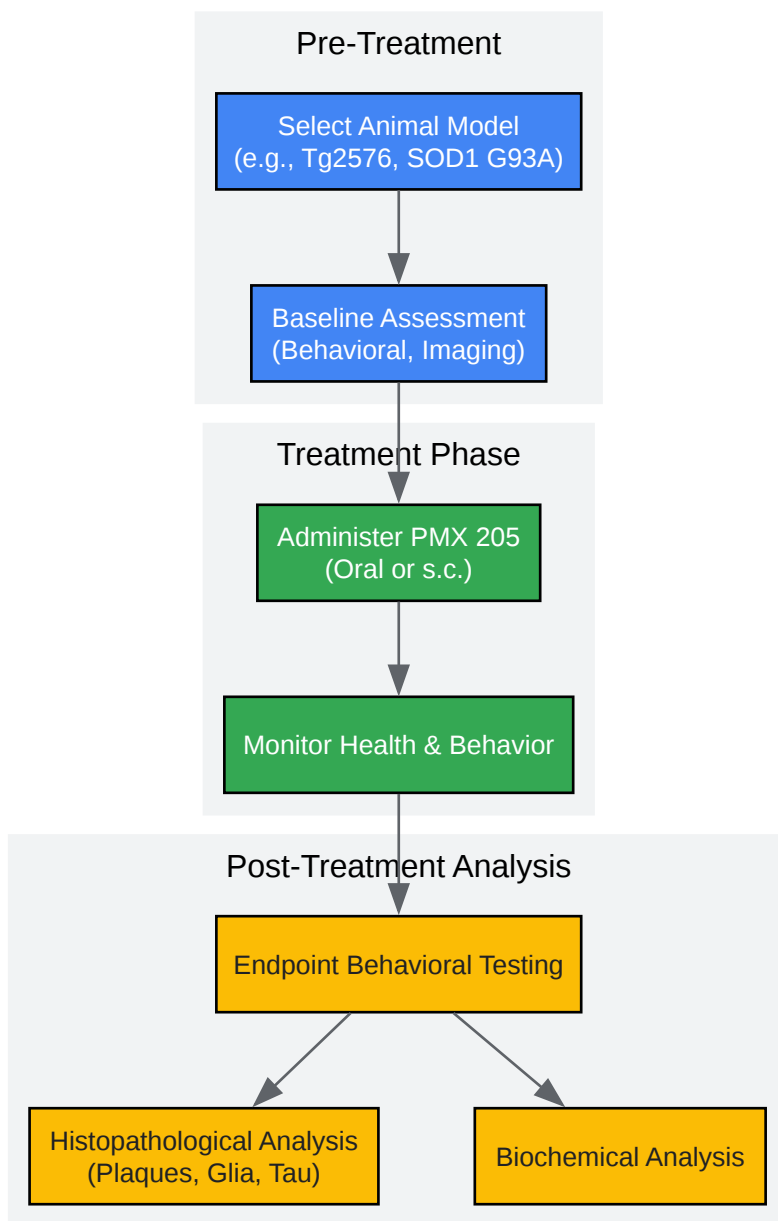
PMX 205 specifically targets the C5aR1, a G protein-coupled receptor.[6] Activation of C5aR1 by its ligand C5a triggers a signaling cascade that promotes chemotaxis of immune cells, release of inflammatory mediators, and cellular activation. In pathological conditions, excessive C5a-C5aR1 signaling can contribute to tissue damage. PMX 205 blocks this interaction,

thereby reducing the influx of inflammatory cells and the production of pro-inflammatory cytokines.[4]

## PMX 205 Mechanism of Action



## PMX 205 Neurodegenerative Disease Experimental Workflow

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